molecular formula C8H12N2 B2413691 2-Isopropylpyridin-4-amine CAS No. 340006-70-4

2-Isopropylpyridin-4-amine

Cat. No.: B2413691
CAS No.: 340006-70-4
M. Wt: 136.198
InChI Key: DMMLYMQQBZGHLO-UHFFFAOYSA-N
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Description

2-Isopropylpyridin-4-amine is a heterocyclic organic compound with the molecular formula C8H12N2 It is characterized by a pyridine ring substituted with an isopropyl group at the second position and an amino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyridin-4-amine can be achieved through several methods. One common approach involves the alkylation of 4-aminopyridine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 4-aminopyridine

    Reagent: Isopropyl bromide or isopropyl chloride

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or acetonitrile

    Reaction Conditions: Reflux temperature for several hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Isopropylpyridin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Isopropylpyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Aminopyridine: A precursor in the synthesis of 2-Isopropylpyridin-4-amine, known for its use in treating multiple sclerosis.

    2-Methylpyridin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.

    2-Ethylpyridin-4-amine: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: this compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions and properties compared to its methyl or ethyl analogs.

Biological Activity

2-Isopropylpyridin-4-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of inhibiting Bruton's Tyrosine Kinase (BTK), which plays a crucial role in various immune responses and diseases. This article explores its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H14_{14}N
  • Molecular Weight : 162.23 g/mol
  • IUPAC Name : this compound

The compound consists of a pyridine ring with an isopropyl group at the second position and an amino group at the fourth position.

The primary biological activity of this compound is its inhibition of BTK, a non-receptor tyrosine kinase involved in B-cell receptor signaling. Inhibition of BTK can lead to:

  • Reduced B-cell activation : This is significant in autoimmune diseases where B-cells produce autoantibodies.
  • Suppression of inflammatory responses : By modulating the activity of various immune cells including macrophages and mast cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For instance, in vitro experiments demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including:

Cell LineIC50_{50} (µM)Reference
MDA-MB-231 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These results suggest that this compound may act as a potential therapeutic agent for certain cancers.

Autoimmune Disease Modulation

In animal models, particularly those simulating rheumatoid arthritis (RA), the administration of this compound resulted in a significant reduction in disease severity. The compound's ability to inhibit BTK signaling was linked to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in RA pathogenesis.

Case Studies

  • Rheumatoid Arthritis Model :
    • In a study involving collagen-induced arthritis in mice, treatment with this compound led to a marked decrease in joint swelling and histological signs of inflammation compared to control groups. This underscores its potential as a therapeutic agent for autoimmune conditions .
  • Cancer Cell Line Studies :
    • A series of experiments were conducted on various cancer cell lines where this compound was shown to induce apoptosis through the activation of caspase pathways. This suggests not only cytotoxic effects but also potential use in combination therapies for enhanced efficacy against resistant cancer strains .

Properties

IUPAC Name

2-propan-2-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMLYMQQBZGHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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